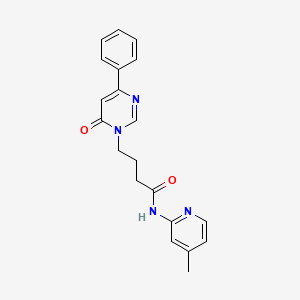
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a methyl group, a pyrimidine ring with a phenyl group, and a butanamide chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: Starting with 4-methylpyridine, the compound undergoes a series of reactions to introduce the necessary functional groups.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from simple aromatic precursors and undergoing cyclization reactions.
Coupling Reaction: The pyridine and pyrimidine intermediates are then coupled using a suitable reagent, such as a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group on the pyrimidine ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide can be compared with other similar compounds, such as:
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)pentanamide: Differing by an additional carbon in the butanamide chain.
N-(4-ethylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide: Differing by an ethyl group instead of a methyl group on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting chemical properties.
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-9-10-21-18(12-15)23-19(25)8-5-11-24-14-22-17(13-20(24)26)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14H,5,8,11H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYNILRTZXFGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
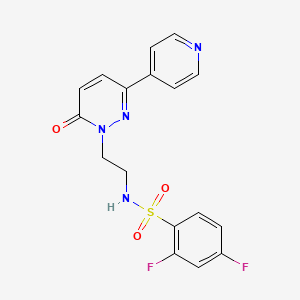
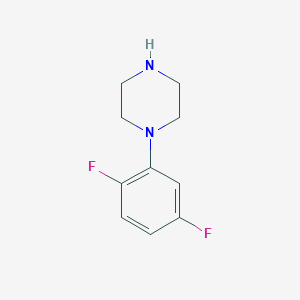
![2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid](/img/structure/B2537236.png)
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)
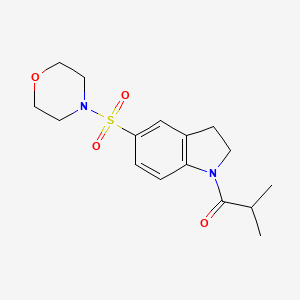
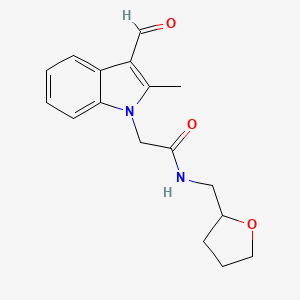
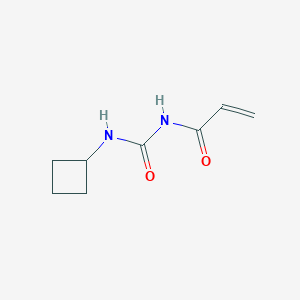
![4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2537246.png)
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)
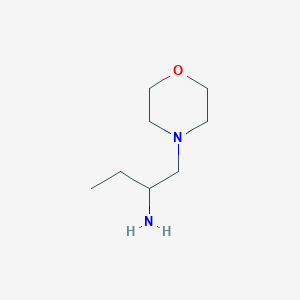
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)
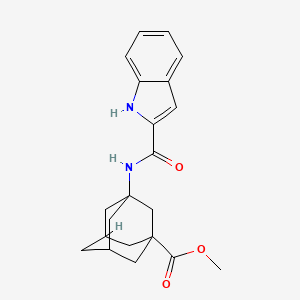
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2537254.png)
![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)
